
6-chloro-4-hydroxy-7-methoxy-3-methyl-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-hydroxy-7-methoxy-3-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolone family. This compound is characterized by a quinoline core structure with various substituents, including a chlorine atom at the 6th position, a hydroxyl group at the 4th position, a methoxy group at the 7th position, and a methyl group at the 3rd position. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-7-methoxy-3-methyl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The specific substituents (chlorine, hydroxyl, methoxy, and methyl groups) are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methoxylation can be performed using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient reaction conditions, such as high-yield catalysts, controlled temperatures, and pressure conditions to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
6-chloro-4-hydroxy-7-methoxy-3-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions, particularly at the quinoline core, to form dihydroquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
6-chloro-4-hydroxy-7-methoxy-3-methyl-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-chloro-4-hydroxy-7-methoxy-3-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline core and hydroxyl group but lack the specific substituents found in 6-chloro-4-hydroxy-7-methoxy-3-methyl-1H-quinolin-2-one.
6-methoxyquinoline: Similar in having a methoxy group but differs in other substituents and overall structure.
Uniqueness
This compound is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H10ClNO3 |
|---|---|
分子量 |
239.65 g/mol |
IUPAC 名称 |
6-chloro-4-hydroxy-7-methoxy-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10ClNO3/c1-5-10(14)6-3-7(12)9(16-2)4-8(6)13-11(5)15/h3-4H,1-2H3,(H2,13,14,15) |
InChI 键 |
IAKOBMNWIXJCRY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC(=C(C=C2NC1=O)OC)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



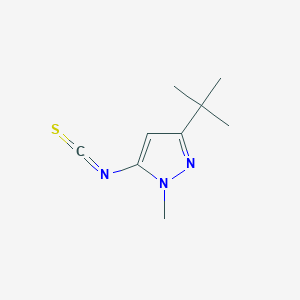
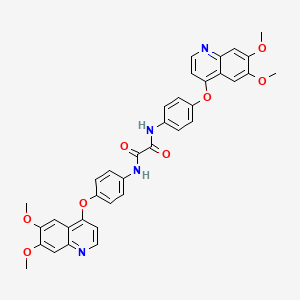
![N-[4-(6-Amino-5-formyl-pyrimidin-4-ylamino)-phenyl]-benzamide](/img/structure/B13865434.png)
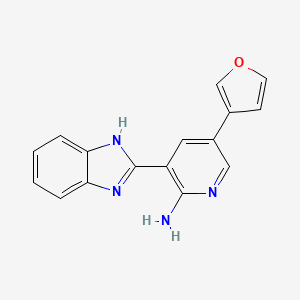
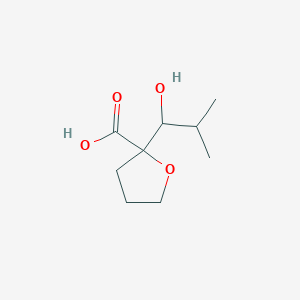
![tert-butyl N-[[3-(5-formylpyridin-2-yl)phenyl]methyl]carbamate](/img/structure/B13865441.png)
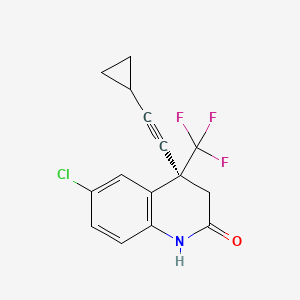
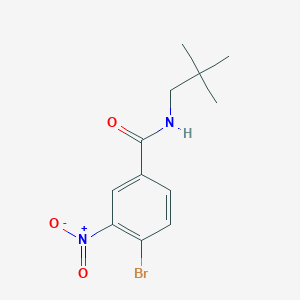

![3H-1,2,3-Triazolo[4,5-b]pyridine, 3-(3-methoxyphenyl)-](/img/structure/B13865465.png)
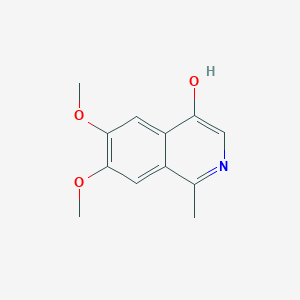
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-2,3,3,4,5,5,6,6-octadeuterio-4-(1,1-dideuterioethyl)piperidine-2-carboxamide;hydrochloride](/img/structure/B13865484.png)

